Ethyl 3-hydroxy-4,4,4-trifluorobutyrate
Overview
Description
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate, also known as this compound, is a useful research compound. Its molecular formula is C6H9F3O3 and its molecular weight is 186.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Stereochemical Studies and Synthesis
- Stereochemistry in Synthesis : Ethyl 3-hydroxy-4,4,4-trifluorobutyrate is utilized in stereochemical studies, specifically in highly stereoselective synthesis. For example, its reaction with enolates and subsequent reduction processes demonstrate preference for certain stereochemical outcomes, highlighting its role in understanding and controlling stereochemistry in organic synthesis (Morizawa, Yasuda, & Uchida, 1986).
Battery Technology
- Battery Technology : This compound is employed as an additive in battery technology, particularly in stabilizing the interface structure of Ni-rich layered cathodes and graphite anodes in batteries. Its bifunctional nature helps in constructing protective layers on both electrodes, enhancing battery performance and stability (Kim et al., 2018).
Biocatalysis
- Biocatalysis Applications : this compound can be prepared enantiomerically enriched using biocatalysts like Candida parapsilosis, demonstrating its significance in biocatalysis for producing optically pure compounds. This showcases the potential of biocatalysis in synthesizing complex molecules with high optical purity and yield (Venkataraman & Chadha, 2015).
Enzymatic Reduction
- Enzymatic Reduction Studies : Research involving enzymatic reduction of this compound, particularly using Baker’s yeast, contributes to the understanding of enzyme-substrate interactions and the influence of additives on these reactions. Such studies are vital for the development of enzymatic processes in organic synthesis (Davoli, Forni, Moretti, Prati, & Torre, 1999).
Fluorine Chemistry
- Fluorine Chemistry : The compound is investigated in fluorine chemistry for its potential as a precursor in the synthesis of fluorine- and sulfur-containing CH-acids. This highlights its role in the development of new fluorinated compounds, which are important in pharmaceuticals and agrochemicals (Teplenicheva, Kolomiets, & Fokin, 1997).
Multicomponent Reactions
- Multicomponent Reactions : It's used in one-pot, multicomponent reactions for synthesizing complex organic compounds. This illustrates its utility in organic synthesis, enabling efficient and novel routes to synthesize diverse organic structures (Li et al., 2014).
Asymmetric Hydrogenation
- Asymmetric Hydrogenation : Research on asymmetric hydrogenation of related compounds demonstrates the potential of this compound in the synthesis of enantiomerically enriched compounds, an important aspect in pharmaceutical synthesis (Kuroki, Asada, & Iseki, 2000).
Microfluidic Chip Reactor Studies
- Microfluidic Chip Reactor Applications : Its derivatives are utilized in the development of microfluidic chip reactors for the stereoselective synthesis of pharmaceutical intermediates. This application underscores the compound's role in innovative chemical process technologies (Kluson et al., 2019).
Palladium Cross-Coupling Reactions
- Palladium Cross-Coupling : The compound is used in palladium-catalyzed cross-coupling reactions, a fundamental technique in modern synthetic organic chemistry. This underscores its importance in the synthesis of complex organic molecules (Prié et al., 2003).
Hydrogenation Studies
- Hydrogenation Studies : Research on the hydrogenation of similar compounds offers insights into reaction mechanisms and conditions influencing the production of high-purity compounds, which is crucial in chemical synthesis (Meng, Zhu, & Zhang, 2008).
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
It is utilized in the pharmaceutical industry for the synthesis of various drugs.
Mode of Action
Biochemical Pathways
It is known that the compound can be synthesized from Grignard reagent derived from 3-chloro-1,1,1-trifluoropropane .
Pharmacokinetics
Result of Action
It is known that the compound is used in the early stages of drug discovery and development.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition are advised. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak . Furthermore, this compound can be used as a tracer in environmental studies due to its distinctive chemical signature.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h4,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEDFBKLJILTMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958382 | |
Record name | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372-30-5 | |
Record name | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-hydroxy-4,4,4-trifluorobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate in the context of the research and what challenges are associated with its production?
A1: this compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis often faces challenges in achieving high enantiomeric purity, a crucial factor in drug efficacy and safety. The research demonstrates a novel biocatalytic approach for the enantioselective synthesis of (R)-Ethyl 3-hydroxy-4,4,4-trifluorobutyrate, addressing the limitations of conventional methods. []
Q2: How does the research leverage enzymatic activity to overcome the challenges in producing this compound?
A2: The research utilizes a coupled-enzyme system involving a ketoreductase from Bacillus pumilus Phe-C3 and a glucose dehydrogenase from Bacillus subtilis BGSC 1A1. This system facilitates the enantioselective reduction of Ethyl 3-keto-4,4,4-trifluorobutyrate to (R)-Ethyl 3-hydroxy-4,4,4-trifluorobutyrate. The key innovation lies in the efficient recycling of the cofactor NADPH, achieved through the coupled glucose dehydrogenase, which significantly enhances the reaction efficiency and enables a high total turnover number (TTN) of 4,200 mol/mol. [] This approach offers a sustainable and cost-effective alternative to traditional methods.
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